![molecular formula C19H15ClN4O B14178809 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide CAS No. 921754-17-8](/img/structure/B14178809.png)
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide typically involves the diazotization of 4-chloroaniline followed by coupling with 2-aminobenzamide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt. The general reaction scheme is as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 2-aminobenzamide in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the stability of the diazonium intermediate and to optimize the coupling reaction.
化学反应分析
Types of Reactions
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with the enzyme. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-Amino-N-(4-chlorophenyl)benzamide: Similar structure but lacks the azo group.
4-(4-Chlorophenylazo)aniline: Contains the azo group but lacks the benzamide moiety.
2-Amino-5-chlorobenzamide: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide is unique due to the presence of both the azo group and the benzamide moiety, which confer distinct chemical and biological properties. The azo group allows for various chemical modifications, while the benzamide moiety provides the potential for biological activity and enzyme inhibition.
This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
921754-17-8 |
|---|---|
分子式 |
C19H15ClN4O |
分子量 |
350.8 g/mol |
IUPAC 名称 |
2-amino-N-[4-[(4-chlorophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C19H15ClN4O/c20-13-5-7-15(8-6-13)23-24-16-11-9-14(10-12-16)22-19(25)17-3-1-2-4-18(17)21/h1-12H,21H2,(H,22,25) |
InChI 键 |
QTEYQWRRCIXBOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


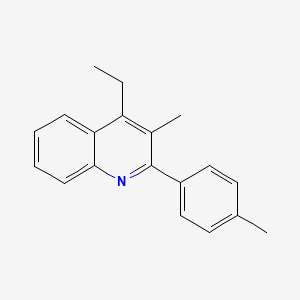

![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
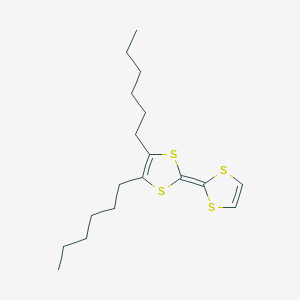


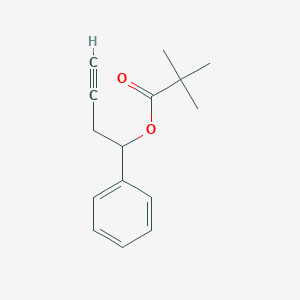
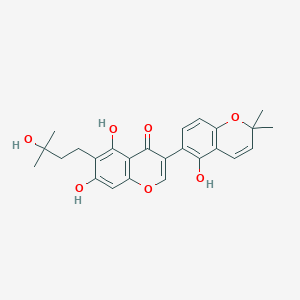
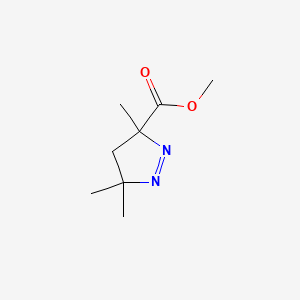
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
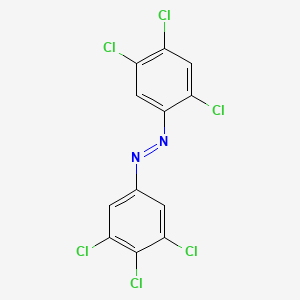
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
